molecular formula C16H21NO3 B2533791 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 1396858-06-2

3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2533791
CAS No.: 1396858-06-2
M. Wt: 275.348
InChI Key: AFVRGRDHGHJRAN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure. The reaction conditions typically involve the use of chiral catalysts to ensure the desired stereochemistry . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15-7-2-12(3-8-15)4-9-16(18)17-13-5-6-14(17)11-20-10-13/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRGRDHGHJRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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